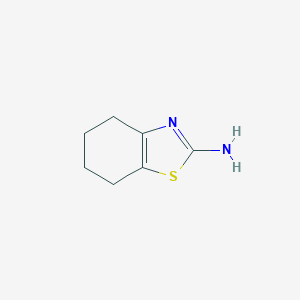
2-Amino-4,5,6,7-tetrahydrobenzothiazole
Cat. No. B183296
Key on ui cas rn:
2933-29-1
M. Wt: 154.24 g/mol
InChI Key: SMWAOXCEPHEGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04321372
Procedure details


Thiourea (123.3 g., 1.62 moles) was combined with 400 ml. of dimethylformamide and heated on a steam bath. After dissolution of the thiourea was complete, 2-chlorocyclohexanone (195.1 g., 1.47 moles) was added dropwise over 20 minutes, during which the temperature began to rise above 100° C., and external heating was discontinued. The temperature rose to a maximum of 128° C. After addition was complete, heating on the steam bath was resumed and was continued for 30 minutes. The reaction mixture was cooled to 5° C. and crude product recovered by filtration. The crude was partially dried to 242.4 g., and then dissolved by warming in a mixture of 1.4 l. of water, 100 ml. of methanol and 50 ml. of concentrated hydrochloric acid. The acidic solution was added dropwise to a stirred mixture of 150 ml. of concentrated ammonium hydroxide and ice and partially purified product (167.6 g.) recovered by filtration. Recrystallization from 1400 ml. of cyclohexane gave purified 2-aminio-4,5,6,7-tetrahydrobenzthiazole (150 g., m.p. 86°-87° C.).




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].Cl[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=O>CN(C)C=O>[NH2:1][C:2]1[S:3][C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
123.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Three
|
Name
|
|
|
Quantity
|
195.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1C(CCCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise above 100° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
external heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to a maximum of 128° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating on the steam bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
crude product recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was partially dried to 242.4 g
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
, and then dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by warming in a mixture of 1.4 l
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The acidic solution was added dropwise to a stirred mixture of 150 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
of concentrated ammonium hydroxide and ice and partially purified product (167.6 g.) recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 1400 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of cyclohexane gave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified 2-aminio-4,5,6,7-tetrahydrobenzthiazole (150 g., m.p. 86°-87° C.)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1SC2=C(N1)CCCC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
